Comparative Molecular Properties: Increased Molecular Weight and Halogen Content Drive Lipophilicity and Permeability
3-Chloro-5-(3,4-difluorophenyl)aniline exhibits a higher molecular weight (239.65 g/mol) and halogen content (one chlorine, two fluorine atoms) compared to its non-chlorinated analog 3-(3,4-difluorophenyl)aniline (MW 205.20 g/mol, two fluorine atoms only) and the simpler 3,5-dichloroaniline (MW 162.02 g/mol, two chlorine atoms) . The additional chloro substituent and extended biphenyl system are expected to increase lipophilicity (estimated LogP >3.5) relative to these comparators, potentially enhancing membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Molecular Weight and Halogen Content |
|---|---|
| Target Compound Data | MW = 239.65 g/mol; 1 Cl, 2 F atoms |
| Comparator Or Baseline | 3-(3,4-Difluorophenyl)aniline: MW = 205.20 g/mol; 2 F atoms; 3,5-Dichloroaniline: MW = 162.02 g/mol; 2 Cl atoms |
| Quantified Difference | MW difference: +34.45 g/mol vs. non-chlorinated analog; +77.63 g/mol vs. 3,5-dichloroaniline |
| Conditions | Data from vendor specifications and chemical databases |
Why This Matters
Higher molecular weight and halogen content correlate with increased lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in target proteins, making the compound a more suitable building block for CNS-penetrant drugs or agrochemicals.
